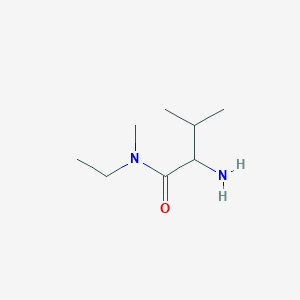

2-amino-N-ethyl-N,3-dimethylbutanamide

Description

2-Amino-N-ethyl-N,3-dimethylbutanamide is a branched-chain amide derivative characterized by a butanamide backbone substituted with an amino group at position 2, an ethyl group and a methyl group on the amide nitrogen (N-ethyl-N-methyl), and two methyl groups at position 3 of the butanamide chain. This compound is notable for its structural role in pharmaceuticals, particularly as a component of nirmatrelvir (PF-07321332), an FDA-approved SARS-CoV-2 antiviral drug . Its stereochemical configuration, such as the (2S)-enantiomer listed in commercial catalogs, may influence biological activity and synthetic utility .

Properties

Molecular Formula |

C8H18N2O |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

2-amino-N-ethyl-N,3-dimethylbutanamide |

InChI |

InChI=1S/C8H18N2O/c1-5-10(4)8(11)7(9)6(2)3/h6-7H,5,9H2,1-4H3 |

InChI Key |

DQGKQYWOIRKPGK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-N,3-dimethylbutanamide can be achieved through a multi-step process. One common method involves the reaction of hexanoyl chloride with bromoacetic ester to form 2-bromo-2,3-dimethylbutanoate. This intermediate is then reacted with aqueous ammonia to yield 2-amino-2,3-dimethylbutanamide . The final step involves the ethylation of the amino group to produce 2-amino-N-ethyl-N,3-dimethylbutanamide.

Industrial Production Methods

Industrial production of 2-amino-N-ethyl-N,3-dimethylbutanamide typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-N,3-dimethylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted butanamides.

Scientific Research Applications

2-amino-N-ethyl-N,3-dimethylbutanamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table compares 2-amino-N-ethyl-N,3-dimethylbutanamide with key analogs based on substituents, molecular properties, and applications:

*The molecular formula for 2-amino-N-ethyl-N,3-dimethylbutanamide is inferred as C₈H₁₇N₂O (calculated MW: 157.24 g/mol) based on structural analysis.

Functional and Pharmacological Differences

- Pharmaceutical Relevance: The presence of 2-amino-3,3-dimethylbutanamide in nirmatrelvir underscores its role in inhibiting viral proteases, likely due to steric and electronic effects from the dimethyl and amino groups . In contrast, N-phenylmethyl analogs (e.g., C₁₃H₂₀N₂O) are used in metal-catalyzed C–H functionalization reactions, highlighting their utility in synthetic chemistry .

- Salts and Stability: Hydrochloride salts (e.g., 2-amino-3,3-dimethylbutanamide hydrochloride) are preferred in laboratory settings for improved solubility and storage stability .

- Stereochemistry : Enantiomers like (2S)-configured derivatives are often prioritized in drug development for enhanced target specificity .

Key Research Findings and Trends

- Synthetic Utility: N-Substituted analogs (e.g., N-phenylmethyl) enable diverse catalytic applications, though their commercial availability varies. For instance, (2S)-2-amino-N-ethyl-N,3-dimethylbutanamide is listed as discontinued in some catalogs .

Biological Activity

2-Amino-N-ethyl-N,3-dimethylbutanamide, also known as a derivative of amide compounds, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H17N2O

- CAS Number : 1236258-11-9

- IUPAC Name : 2-amino-N-ethyl-N,3-dimethylbutanamide

The biological activity of 2-amino-N-ethyl-N,3-dimethylbutanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to participate in enzyme-substrate interactions, influencing metabolic pathways and signaling cascades.

Key Mechanisms:

- Enzyme Modulation : Acts as an inhibitor or activator for specific enzymes involved in metabolic processes.

- Receptor Interaction : Binds to neurotransmitter receptors, potentially affecting neurotransmission and physiological responses.

Biological Activity Overview

The compound has been studied for its effects on various biological systems. Below is a summary of its reported activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacteria and fungi. |

| Neuroactive | Potential agonist for neurotransmitter receptors, influencing mood and cognition. |

| Anti-inflammatory | May reduce inflammation in specific models. |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various amide derivatives, including 2-amino-N-ethyl-N,3-dimethylbutanamide. The compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic applications .

Case Study 2: Neuropharmacological Effects

Research on synthetic cannabinoids indicated that structural analogs similar to 2-amino-N-ethyl-N,3-dimethylbutanamide exhibited high affinity for cannabinoid receptors CB1 and CB2. This suggests that the compound may influence neuropharmacological pathways related to pain modulation and appetite regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-amino-N-ethyl-N,3-dimethylbutanamide. Modifications in the alkyl side chains have been shown to alter potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Chain Length Variation | Longer chains enhance lipophilicity, improving receptor binding affinity. |

| Functional Group Changes | Substituting amine groups can lead to increased enzyme inhibition rates. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.